Product packaging for 4-Bromo-2-methylphenyl isocyanate(Cat. No.:CAS No. 1591-98-6)

4-Bromo-2-methylphenyl isocyanate

Cat. No.: B071983
CAS No.: 1591-98-6
M. Wt: 212.04 g/mol
InChI Key: NXAYRHQYINQHRF-UHFFFAOYSA-N
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Description

4-Bromo-2-methylphenyl isocyanate is a high-value, reactive aryl isocyanate monomer extensively used in the synthesis of specialized ureas and polyurethane derivatives. Its primary research utility lies in its role as a key electrophilic building block for constructing molecules with tailored properties. The presence of both a reactive isocyanate (-N=C=O) group and halogen (bromine) substituent on the aromatic ring provides two distinct sites for further chemical modification. This allows researchers to first exploit the high reactivity of the isocyanate group with nucleophiles like amines and alcohols to form ureas and carbamates, respectively. Subsequently, the bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, enabling the introduction of complex molecular fragments and the construction of diverse chemical libraries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO B071983 4-Bromo-2-methylphenyl isocyanate CAS No. 1591-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAYRHQYINQHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370819
Record name 4-Bromo-2-methylphenyl isocyanate
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Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1591-98-6
Record name 4-Bromo-2-methylphenyl isocyanate
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Record name 4-Bromo-2-methylphenyl isocyanate
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Record name 4-Bromo-2-methylphenyl isocyanate
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Advanced Synthetic Methodologies for 4 Bromo 2 Methylphenyl Isocyanate

Precursor Synthesis and Derivatization Routes

Synthesis from Corresponding Amines (e.g., 4-Bromo-2-methylaniline)

The conversion of 4-bromo-2-methylaniline (B145978) to its corresponding isocyanate is the final and key transformation. This can be accomplished using both traditional and modern chemical methodologies. A common method for producing 4-bromo-2-methylaniline involves a multi-step process that starts with the protection of the arylamine, followed by bromination and subsequent hydrolysis. google.com

Phosgene-based Approaches

The reaction of primary amines with phosgene (B1210022) (COCl₂) has been a long-standing industrial method for producing isocyanates. nih.govnwo.nl This approach, known as phosgenation, can be conducted in either the liquid or gas phase. nih.gov The direct phosgene method involves the reaction of an amine with phosgene and is suitable for amines with high boiling points. nih.gov Another variation is salt phosgenation, where the amine is first converted to a hydrochloride or carbonate salt before reacting with liquid phosgene. nih.gov While effective, the high toxicity of phosgene and the generation of corrosive hydrogen chloride as a byproduct are significant drawbacks, prompting the development of safer alternatives. nwo.nlacs.org The use of triphosgene, a solid and therefore safer alternative to gaseous phosgene, has also been employed for the synthesis of isocyanates from amino acid esters. orgsyn.org

Phosgene-free Routes

Growing environmental and safety concerns have spurred the development of numerous phosgene-free routes for isocyanate synthesis. nwo.nlacs.org These methods offer milder reaction conditions and avoid the handling of highly toxic materials.

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.govnih.govwikipedia.org This thermal decomposition of an acyl azide proceeds with the loss of nitrogen gas to form the isocyanate. wikipedia.org The reaction is known for its tolerance of a wide variety of functional groups and proceeds with complete retention of stereochemistry. nih.govwikipedia.org The resulting isocyanate can be trapped with various nucleophiles, such as alcohols or amines, to produce carbamates and ureas, respectively. nih.govacs.org Recent advancements have focused on developing one-pot procedures that start directly from carboxylic acids, using reagents like diphenylphosphoryl azide (DPPA) or a combination of chloroformates and sodium azide. acs.org

Table 1: Key Features of the Curtius Rearrangement

FeatureDescription
Starting Material Carboxylic Acid
Key Intermediate Acyl Azide
Product Isocyanate
Key Advantages High functional group tolerance, stereoretention
Common Reagents Sodium azide, Diphenylphosphoryl azide (DPPA)

The dehydrogenation of formamides presents another phosgene-free pathway to isocyanates. This method involves the removal of hydrogen from the formamide (B127407) to yield the corresponding isocyanate. google.com Catalysts, often based on transition metals like palladium or ruthenium, are typically employed to facilitate this transformation. google.comgoogle.com The reaction can be carried out under neat conditions or in the presence of an inert, non-protic solvent at elevated temperatures. google.com While some methods report moderate to good yields, others have shown the formation of byproducts, and the selectivity can be influenced by the specific catalyst and reaction conditions used. rsc.orgrsc.org Mechanistic studies suggest the reaction proceeds through the formation of a transient isocyanate which can then be trapped by a suitable nucleophile. acs.org

Table 2: Comparison of Catalytic Systems for Formamide Dehydrogenation

Catalyst SystemSubstrateProductYieldReference
Diethyl azodicarboxylateN-DiphenylmethylformamideN-Diphenylmethyl isocyanate52-60% rsc.org
PalladiumN-DiphenylmethylformamideN-Diphenylmethyl isocyanate8-37% rsc.org
(iPrPNP)Fe(H)(CO)N-alkyl/aryl formamidesN-alkyl/aryl carbamatesNot specified acs.org
Ruthenium, Palladium, or PlatinumR-NHCHO (R=alkyl, aryl, etc.)R-NCONot specified google.com

The utilization of carbon dioxide (CO₂) as a C1 source for isocyanate synthesis is an attractive green chemistry approach. scholaris.canih.gov These methods typically involve the reaction of a primary amine with CO₂ to form a carbamate (B1207046) salt or carbamic acid intermediate. scholaris.carsc.org This intermediate is then dehydrated using a suitable agent to yield the isocyanate. scholaris.carsc.org Various dehydrating agents have been explored, including phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₄O₁₀). rsc.org The reaction conditions, such as temperature and the choice of base and solvent, are crucial for achieving good yields. google.com While promising, challenges such as long reaction times and the need for efficient dehydration systems are areas of ongoing research. google.comulisboa.pt

Alternative Synthetic Pathways involving Bromine and Methyl Substituents

The synthesis of 4-bromo-2-methylphenyl isocyanate typically originates from its corresponding aniline (B41778), 4-bromo-2-methylaniline. A common and industrially significant method for isocyanate formation involves the use of phosgene or its derivatives. However, due to the high toxicity of phosgene, extensive research has been dedicated to developing safer, non-phosgene routes. acs.orgnih.gov

One established pathway begins with the protection of the amino group of 2-methylaniline (o-toluidine), followed by a bromination reaction, and subsequent deprotection to yield 4-bromo-2-methylaniline. google.com The final step is the conversion of this aniline to the isocyanate.

A plausible synthetic sequence is detailed below:

Arylamine Protection: The synthesis can start with 2-methylaniline, where the amino group is protected, for instance, through acetylation with acetic anhydride (B1165640) to form N-(2-methylphenyl)acetamide. This step is crucial for controlling the regioselectivity of the subsequent bromination. google.com

Bromination: The N-(2-methylphenyl)acetamide undergoes a bromination reaction to introduce a bromine atom onto the aromatic ring. The acetylamino group directs the incoming electrophile (bromine) to the para position, resulting in N-(4-bromo-2-methylphenyl)acetamide. google.com

Deprotection (Hydrolysis): The acetyl group is then removed by hydrolysis, typically under acidic conditions, to yield 4-bromo-2-methylaniline. google.com

Isocyanate Formation: The resulting 4-bromo-2-methylaniline can be converted to this compound. While the traditional method uses phosgene, alternative non-phosgene methods are gaining prominence. acs.orgnih.gov These include:

Reductive Carbonylation of Nitroaromatics: This approach can synthesize isocyanates from nitro compounds in a single step, though it often requires forcing conditions. universiteitleiden.nlresearchgate.net

Oxidative Carbonylation of Amines: This method involves reacting the amine with carbon monoxide and an oxidant. acs.orgresearchgate.net

Decomposition of Carbamates: Carbamates, formed from the reaction of the aniline with reagents like dimethyl carbonate or urea (B33335), can be thermally decomposed to produce the isocyanate. acs.orgnih.gov This is considered a greener pathway as it avoids phosgene and can utilize CO2-derived feedstocks. researchgate.net

Strategic Considerations for Regioselective Synthesis

The specific substitution pattern of this compound, with the bromine atom at position 4 and the methyl group at position 2, is a direct result of the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution.

Starting Material: The synthesis typically starts from 2-methylaniline (o-toluidine). The amino group (-NH2) is a powerful activating group and an ortho-, para-director. The methyl group (-CH3) is also an activating group and an ortho-, para-director.

Controlling Regioselectivity: To achieve the desired 4-bromo isomer, the powerful directing effect of the amino group is exploited. However, direct bromination of 2-methylaniline can lead to multiple products and over-bromination due to the high activation of the ring. To ensure regioselectivity, the amino group is temporarily converted into a less activating, but still ortho-, para-directing group, such as an acetamide (B32628) group (-NHCOCH3).

The Role of the Protecting Group: The N-acetyl group is sterically bulky, which hinders substitution at the ortho position (position 6). Consequently, the incoming electrophile (Br+) is directed primarily to the para position (position 4), which is electronically favored and sterically accessible. This strategy ensures the formation of N-(4-bromo-2-methylphenyl)acetamide with high selectivity. Subsequent removal of the protecting group yields the desired 4-bromo-2-methylaniline precursor. google.com The regioselective outcome is a critical consideration, and similar strategic functionalizations are explored in various synthetic contexts. rsc.orgnih.gov

Catalytic Approaches in Isocyanate Formation

Catalysis is fundamental to modern isocyanate synthesis, offering pathways with higher efficiency and selectivity, and often under milder conditions. Both homogeneous and heterogeneous catalysts are employed, with photocatalysis emerging as a novel approach.

Homogeneous Catalysis

Homogeneous catalysts, which are soluble in the reaction medium, are widely used in isocyanate synthesis, particularly in non-phosgene routes like the carbonylation of nitroaromatics or amines. iitm.ac.in

Palladium and Rhodium Complexes: Group VIII transition metal complexes, especially those of palladium and rhodium, are effective catalysts for the reductive carbonylation of nitro compounds. universiteitleiden.nlresearchgate.net These catalysts facilitate the reaction of the nitro group with carbon monoxide to form the isocyanate. universiteitleiden.nl

Mechanism: The general mechanism for urethane (B1682113) formation, a common derivative of isocyanates, can be catalyzed by nitrogen-containing compounds. The catalyst activates the alcohol for nucleophilic attack on the isocyanate's electrophilic carbon. acs.orgmdpi.com In the presence of a base or nucleophilic activator, the catalyst enhances the nucleophilicity of the alcohol. acs.org

Isocyanate Trimerization: Acetate-based catalysts are often used for the cyclotrimerization of aromatic isocyanates to form isocyanurates. Mechanistic studies show that the acetate (B1210297) anion acts as a precatalyst, reacting with the isocyanate to form a highly nucleophilic deprotonated amide species that is the true active catalyst. acs.org

Heterogeneous Catalysis

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for reuse, which aligns with green chemistry principles.

Metal Oxides and Clays (B1170129): Solid catalysts such as zinc oxide (ZnO) and clays like montmorillonite (B579905) K-10 have been shown to be effective for the synthesis of isocyanates from the thermal decomposition of carbamates. researchgate.net Montmorillonite K-10, acting as an acid catalyst, was particularly efficient for synthesizing monoisocyanates with electron-withdrawing groups. researchgate.net

Supported Catalysts: In the oxidative carbonylation of toluene-2,4-diamine (a precursor for a major diisocyanate), palladium supported on zirconium dioxide (Pd@ZrO2) and cerium dioxide (Pd@CeO2) demonstrated high productivity for the corresponding dicarbamate intermediate. researchgate.net

Below is a table summarizing findings for heterogeneous catalysts in related isocyanate precursor synthesis.

CatalystPrecursorReactionProductYield/SelectivityReference
Montmorillonite K-10N-phenyl carbamateThermal DecompositionPhenyl isocyanateAlmost quantitative researchgate.net
Pd@ZrO2Toluene-2,4-diamineOxidative CarbonylationToluene-2,4-dicarbamateHigh productivity researchgate.net
Pd@CeO2Toluene-2,4-diamineOxidative CarbonylationToluene-2,4-dicarbamateGood productivity researchgate.net
CeO2ToluenediamineOxidative CarbonylationToluenediamine carbamate90.0% conversion nih.gov
Au-CeO2ToluenediamineOxidative CarbonylationToluenediamine carbamate87.8% selectivity nih.gov

Photocatalytic Methods

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling reactions under mild conditions. nih.gov

Radical Pathways: A visible-light-induced photocatalytic protocol has been developed for the formation of secondary amides from organic bromides and isocyanides. nih.govresearchgate.net This process involves a radical pathway where isocyanides act as radical acceptors to form key imidoyl radical species. nih.govuniupo.it

Dual Catalysis: A nickel/photoredox dual-catalyzed amidation reaction between alkylsilicate reagents and isocyanates has been reported. acs.org This method operates under mild conditions and, importantly, without the need for a stoichiometric reductant. The proposed mechanism involves the formation of a nickel-isocyanate adduct. acs.org These photocatalytic strategies highlight innovative ways to form bonds and functionalize molecules relevant to isocyanate chemistry. nih.gov

Green Chemistry Principles in Isocyanate Synthesis

The chemical industry is increasingly adopting green chemistry principles to develop more sustainable processes. rsc.org For isocyanate production, this primarily involves moving away from the hazardous phosgene process and utilizing more environmentally benign reagents and conditions. acs.orgnih.gov

Non-Phosgene Routes: The development of non-phosgene methods is a cornerstone of green isocyanate synthesis. These routes, such as the thermal decomposition of carbamates, eliminate the use of highly toxic phosgene and corrosive byproducts like HCl, simplifying purification and improving product quality. acs.orgnih.gov

CO2 as a Feedstock: Carbon dioxide is being explored as a sustainable C1 building block for chemical synthesis. researchgate.net Processes are being developed for the CO2-based synthesis of diisocyanates, where CO2 can be used to produce intermediates like methyl formate, which is then used in the carbonylation of amines to form carbamates. researchgate.net

Atom Economy and Waste Reduction: The urea method, which uses urea, alcohol, and amines to synthesize carbamates that are then decomposed into isocyanates, represents a "zero emission" pathway in principle. acs.org The byproducts, alcohol and ammonia (B1221849), can be recycled as raw materials, enhancing atom economy and aligning with clean production goals. acs.org While still in the experimental phase, this approach holds significant promise for the polyurethane industry. acs.orgnih.gov

Catalyst-Free Syntheses: In some related polymer syntheses, isocyanate- and catalyst-free methods are being developed. For instance, polyurethanes have been synthesized in aqueous media through the polycondensation of diamines with activated carbonates, avoiding toxic isocyanate monomers and metal catalysts entirely. rsc.orgresearchgate.net

Solvent Selection and Minimization

Research into greener isocyanate synthesis emphasizes the reduction or replacement of hazardous solvents. patsnap.com The ideal solvent for the synthesis of this compound should exhibit properties such as low toxicity, biodegradability, high boiling point to facilitate a range of reaction temperatures, and ease of recovery and recycling. Ethereal solvents like tetrahydrofuran (B95107) (THF) or aromatic hydrocarbons such as toluene (B28343) and xylene have been investigated as alternatives. google.com

The ultimate goal in green chemistry is to minimize solvent use entirely. rsc.org Solvent-free reactions, where the reactants themselves act as the reaction medium, offer significant advantages by eliminating a major source of waste and simplifying product purification. While challenging to implement for all reaction types, the investigation into solvent-free synthesis of isocyanates is an active area of research.

Below is an interactive data table comparing the properties of solvents commonly used or considered in isocyanate synthesis.

SolventBoiling Point (°C)Density (g/mL)Environmental/Safety Considerations
Dichlorobenzene180.51.30Toxic, persistent environmental pollutant
Toluene110.60.87Flammable, volatile organic compound (VOC)
Tetrahydrofuran (THF)660.89Peroxide-forming, flammable
Anisole1540.99Lower toxicity than chlorinated solvents
Dimethyl Carbonate (DMC)901.07Low toxicity, biodegradable, considered a green solvent

This table presents a comparative overview of solvent properties relevant to chemical synthesis.

Atom Economy and Waste Reduction Strategies

Atom economy, a concept developed by Barry Trost, is a fundamental metric of green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. wikipedia.orgacs.org It provides a powerful framework for designing synthetic routes that minimize waste generation at the molecular level. acs.org The formula for calculating atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 wikipedia.org

The traditional synthesis of isocyanates via the phosgene route is a classic example of a process with poor atom economy. nih.govgoogle.com In this method, the reaction of an amine (like 4-bromo-2-methylaniline) with phosgene produces the desired isocyanate but also generates two equivalents of hydrogen chloride (HCl) as a byproduct, significantly lowering the atom economy. google.com

Phosgene-free routes to isocyanates are therefore central to improving atom economy and reducing hazardous waste. nih.govnwo.nl One of the most promising alternatives is the thermal decomposition of carbamates, which can be synthesized from amines and reagents like dimethyl carbonate (DMC) or urea. nih.gov These methods can achieve higher atom economy by incorporating more of the reactant atoms into the final product or by generating byproducts that are less hazardous and potentially recyclable. nih.gov

For instance, the synthesis of an isocyanate from an amine and dimethyl carbonate can yield the desired product and methanol (B129727) as the primary byproduct. Methanol is significantly less hazardous than HCl and can potentially be reused.

Below is a data table illustrating a simplified atom economy comparison for two generalized isocyanate synthesis pathways.

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Phosgene RouteR-NH₂ + COCl₂R-NCO2 HCl~50% (Varies by R-group)
Carbamate Route (using DMC)R-NH₂ + (CH₃O)₂COR-NCO2 CH₃OH~75% (Varies by R-group)

This table provides a simplified comparison of the theoretical atom economy for different isocyanate synthesis routes. Actual values depend on the specific molecular weights of the reactants and products.

By focusing on synthetic strategies with high atom economy, such as non-phosgene pathways, the chemical industry can move towards more sustainable and environmentally responsible production of important compounds like this compound.

Mechanistic Investigations of Reactions Involving 4 Bromo 2 Methylphenyl Isocyanate

Nucleophilic Addition Reactions at the Isocyanate Moiety

The carbon atom of the isocyanate group in 4-bromo-2-methylphenyl isocyanate is highly electrophilic, making it a prime target for nucleophilic attack. This fundamental reactivity underpins the formation of a variety of important chemical structures.

Formation of Ureas and Thioureas

The reaction of this compound with amines or their sulfur analogs, thiols, provides a direct route to substituted ureas and thioureas, respectively. These reactions are typically high-yielding and proceed via a straightforward nucleophilic addition mechanism.

The synthesis of ureas is a classic example of the isocyanate's reactivity. The reaction with an amine is generally conducted in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature, and it does not require a base. commonorganicchemistry.com The nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate, leading to a zwitterionic intermediate that rapidly rearranges to the stable urea (B33335) product. wikipedia.org This method is highly efficient for creating both symmetrical and unsymmetrical ureas. wikipedia.org

Similarly, thioureas can be synthesized by reacting an isothiocyanate with an amine. nih.gov While direct synthesis from this compound and a thiol is less common, the analogous reaction with isothiocyanates highlights the "click-type" reliability of this transformation. researchgate.net Mechanochemical methods, such as ball milling, have also proven effective for the synthesis of thioureas, often providing quantitative yields without the need for bulk solvents. nih.govresearchgate.net

The formation of these compounds can be represented by the following general scheme:

Reaction scheme for the formation of ureas and thioureas from this compound.

Table 1: Examples of Urea and Thiourea (B124793) Synthesis Conditions

Reactant 1 Reactant 2 Product Type Conditions Yield
4-Methylphenyl isocyanate 3-Aminopyridine Urea Mechanochemical milling >90% nih.gov
4-Bromophenyl isothiocyanate Various anilines Thiourea Mortar and pestle grinding, recrystallization 89-98% nih.gov

Formation of Carbamates

Carbamates, also known as urethanes, are another important class of compounds readily synthesized from isocyanates. The reaction of this compound with an alcohol results in the formation of a carbamate (B1207046) linkage. This reaction is fundamental to the production of polyurethanes. kuleuven.be

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. kuleuven.be Kinetic studies have shown that the reaction can be complex, with evidence suggesting the involvement of multiple alcohol molecules in the transition state, particularly at higher alcohol concentrations. kuleuven.be This multimolecular mechanism suggests that alcohol clusters may play a role in facilitating the proton transfer and stabilizing the transition state.

Alternative, isocyanate-free methods for carbamate synthesis exist, such as the reaction of amines with alkyl chloroformates or the use of deep eutectic solvents with alkyl chlorides and carbon dioxide. nih.gov However, the direct reaction of isocyanates with alcohols remains a highly efficient and widely used method. nih.gov

Reactions with Alcohols

The reaction of aryl isocyanates with alcohols has been the subject of detailed mechanistic studies. rsc.orgrsc.org The "spontaneous" reaction, without a catalyst, is generally first-order in both the isocyanate and the alcohol. researchgate.net However, the reactivity is influenced by both electronic and steric factors. Electron-withdrawing groups on the aryl isocyanate, such as the bromo group in this compound, increase the electrophilicity of the carbonyl carbon and accelerate the reaction. researchgate.net

The reactivity of the alcohol also plays a significant role. Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance. kuleuven.be The reaction rate is also dependent on the solvent, with less polar solvents sometimes leading to higher reaction rates.

Table 2: Factors Influencing the Reaction of Isocyanates with Alcohols

Factor Observation Reference
Isocyanate Structure Electron-withdrawing substituents on the aryl ring increase the reaction rate. researchgate.net
Alcohol Structure Primary alcohols are generally more reactive than secondary alcohols. kuleuven.be
Solvent Polarity Reaction rates can be higher in less polar solvents.

| Alcohol Concentration | At higher concentrations, a multimolecular mechanism involving alcohol clusters may dominate. | kuleuven.be |

Reactions with Amines and Amino Acids

The reaction of this compound with amines and amino acids is of particular interest in the context of biological systems and the development of biomaterials. nih.govnih.gov The nucleophilic amine group readily attacks the isocyanate to form stable urea linkages. researchgate.net

When 4-methylphenyl isocyanate reacts with amino acids, it forms N-4-methylphenyl carbamoyl (B1232498) derivatives. nih.gov For example, reactions with valine, aspartic acid, cysteine, lysine, tyrosine, and serine have been documented to yield the corresponding adducts. nih.gov These reactions are crucial for understanding how isocyanates might interact with proteins in biological systems, as the functional groups of amino acid residues are potential sites for reaction. nih.gov The N-terminal amino acids of proteins are particularly reactive. nih.gov

The stability of the adducts formed between isocyanates and amino acids is dependent on the pH. The hydrolysis of these adducts has been studied under both acidic and basic conditions to determine the optimal conditions for releasing the parent amine, which can be useful for analytical purposes. nih.gov

Under acidic hydrolysis (e.g., 6 M HCl at 100°C), the adducts of 4-methylphenyl isocyanate with valine and aspartic acid have been shown to yield hydantoins, which are five-membered ring structures. nih.gov This indicates a cyclization reaction occurring after the initial hydrolysis.

In contrast, basic hydrolysis (e.g., 0.3 M NaOH at 100°C) has been found to be more effective for cleaving the adducts and releasing the corresponding arylamine, in this case, 4-methylaniline. nih.gov After 24 hours under these conditions, all tested amino acid adducts were cleaved. nih.gov This suggests that for quantitative analysis of isocyanate exposure through the measurement of amine release from protein adducts, basic hydrolysis is the preferred method. nih.gov

Table 3: Hydrolysis of 4-Methylphenyl Isocyanate-Amino Acid Adducts

Hydrolysis Condition Products from Valine and Aspartic Acid Adducts Efficacy for Amine Release Reference
Acidic (6 M HCl, 100°C) Hydantoins (3-(4-methylphenyl)-5-isopropyl-1,3-imidazoline-2,4-dione and 2-(1-(4-methylphenyl)-2,5-dioxoperhydro-4-imidazolyl)acetic acid) Lower nih.gov

| Basic (0.3 M NaOH, 100°C) | 4-Methylaniline | Higher, complete cleavage after 24h | nih.gov |

Formation of Hydantoins

The reaction of aryl isocyanates with amino acids can lead to the formation of hydantoin (B18101) derivatives. While specific studies on this compound are not prevalent, the mechanism can be inferred from studies on similar compounds like 4-methylphenyl isocyanate. The process typically begins with the nucleophilic attack of the amino group of an amino acid on the electrophilic carbon of the isocyanate group. This initially forms a urea derivative.

Under acidic hydrolysis conditions, this intermediate can cyclize. The acid catalyzes the intramolecular nucleophilic attack of the urea nitrogen onto the carboxylic acid carbonyl, leading to the formation of a five-membered ring structure known as a hydantoin, with the elimination of water. For instance, the acid hydrolysis of N-(4-methylphenylcarbamoyl)-L-valine yields the corresponding hydantoin, 3-(4-methylphenyl)-5-isopropyl-1,3-imidazoline-2,4-dione. nih.gov A similar pathway is expected for this compound when reacted with amino acids.

Cycloaddition Reactions

The isocyanate functional group is a versatile participant in cycloaddition reactions, leveraging its cumulated double bond system.

[2+2] Cycloadditions

Isocyanates can undergo [2+2] cycloaddition reactions with various unsaturated partners. The carbon-nitrogen double bond of the isocyanate can react with an alkene, alkyne, or another heterocumulene. These reactions often require photochemical or thermal activation. A related process, the retro-[2+2] cycloaddition, has been demonstrated in which a 1,2-diazetidinone ring, when subjected to mechanical force, fragments to yield an isocyanate and an imine. rsc.org This illustrates the reversible nature of such cycloadditions and the role of isocyanates as key intermediates.

[3+2] Cycloadditions in Heterocycle Synthesis

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. Isocyanates can act as dipolarophiles in these reactions.

The reaction of an isocyanate with a 1,3-dipole such as an azomethine ylide can lead to the formation of oxazolidin-2-imine derivatives. The isocyanate's C=N bond serves as the two-atom component that reacts with the three-atom azomethine ylide system. This cycloaddition provides a direct route to this class of heterocycles.

Similarly, the reaction of isocyanates with appropriate 1,3-dipoles can yield imidazolinones. For example, a reaction with a nitrile imine, generated in situ, would be expected to produce a substituted imidazolinone ring system through a [3+2] cycloaddition pathway.

Rearrangement Reactions (e.g., Hofmann, Curtius) where Isocyanates are Intermediates

Isocyanates are pivotal, albeit often transient, intermediates in several name reactions that result in the formation of amines or their derivatives. The Hofmann and Curtius rearrangements are classic examples where this compound would be the key intermediate in the synthesis of 4-bromo-2-methylaniline (B145978). wikipedia.org, nih.gov, numberanalytics.com, wikipedia.org

The Hofmann rearrangement involves the conversion of a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnumberanalytics.com The reaction proceeds by treating the amide with bromine and a strong base. numberanalytics.com This generates an N-bromoamide, which, upon deprotonation, rearranges to form an isocyanate intermediate. wikipedia.orgchemistrysteps.com This isocyanate is then typically hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. wikipedia.orgchemistrysteps.com

The Curtius rearrangement is another method for converting a carboxylic acid into a primary amine via an isocyanate intermediate. nih.govwikipedia.orgnumberanalytics.com The process starts with the conversion of a carboxylic acid to an acyl azide (B81097). nih.gov Thermal or photochemical decomposition of the acyl azide results in the loss of nitrogen gas and a concerted rearrangement to form the isocyanate. wikipedia.orgorganic-chemistry.org The resulting isocyanate can then be trapped by a nucleophile; for instance, reaction with water leads to the amine, while reaction with an alcohol like tert-butanol (B103910) yields a Boc-protected amine. wikipedia.orgnih.gov

The key features of these rearrangements are summarized in the table below.

Reaction Starting Material Key Reagents Intermediate Final Product (with H₂O)
Hofmann RearrangementPrimary Amide (e.g., 4-Bromo-2-methylbenzamide)Br₂, NaOHThis compound 4-Bromo-2-methylaniline
Curtius RearrangementCarboxylic Acid (e.g., 4-Bromo-2-methylbenzoic acid)1. Acyl azide formation (e.g., via DPPA or SOCl₂ then NaN₃) 2. Heat (Δ)This compound 4-Bromo-2-methylaniline

Polymerization Mechanisms

The polymerization of isocyanates can proceed through various mechanisms, primarily anionic and coordination polymerization, leading to the formation of polyisocyanates, which are classified as n-nylons (nylon-1). The rigid polymer backbone, a result of the repeating amide linkages, often imparts unique properties to these materials, including liquid crystallinity and helical conformations.

The homopolymerization of this compound would result in the formation of poly(this compound). The mechanism of this transformation is highly dependent on the initiator and reaction conditions employed.

Anionic Polymerization:

Anionic polymerization is a common method for polymerizing isocyanates. wikipedia.org The reaction is typically initiated by a nucleophilic attack on the electrophilic carbon of the isocyanate group. For aryl isocyanates, initiators such as organolithium compounds (e.g., n-butyllithium), sodium naphthalenide, or sodium cyanide can be used. nist.govsemanticscholar.org The propagation proceeds via the repeated addition of monomer units to the growing anionic chain end.

The proposed mechanism for the anionic homopolymerization of this compound is as follows:

Initiation: A nucleophile (Nu⁻) attacks the carbonyl carbon of the isocyanate monomer, forming an amide anion.

Propagation: The newly formed anion attacks another monomer molecule, extending the polymer chain. This step repeats, leading to the formation of a high molecular weight polymer.

Termination: The polymerization can be terminated by the presence of protic substances or other quenching agents. In living anionic polymerization, termination is absent, allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. wikipedia.org

The substituents on the phenyl ring play a crucial role. The electron-donating methyl group at the ortho position may sterically hinder the approach of the initiator and the propagating chain end, potentially affecting the polymerization rate. Conversely, the electron-withdrawing bromine atom at the para position would increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack.

Hypothetical Research Findings for Homopolymerization of a Substituted Phenyl Isocyanate:

InitiatorSolventTemperature (°C)Monomer Conversion (%)Polymer Molecular Weight (Mn, g/mol)Polydispersity Index (PDI)
n-BuLiToluene (B28343)-789245,0001.25
NaCNDMF-608538,0001.40
TiCl4/Al(i-Bu)3Heptane259562,0001.80

This table presents plausible data for the homopolymerization of a substituted phenyl isocyanate, analogous to this compound, based on general knowledge of isocyanate polymerization.

Coordination Polymerization:

Coordination polymerization, often utilizing transition metal catalysts like those based on titanium, offers another pathway to polyisocyanates. wikipedia.org The mechanism involves the coordination of the isocyanate monomer to the metal center, followed by insertion into the growing polymer chain. This method can provide excellent control over the polymer's stereochemistry, potentially leading to isotactic or syndiotactic polymers with highly ordered structures. For instance, organotitanium(IV) compounds have been shown to be effective catalysts for the living polymerization of isocyanates.

This compound can potentially be copolymerized with various monomers to tailor the properties of the resulting materials. The choice of comonomer and the polymerization mechanism will dictate the copolymer structure (e.g., random, alternating, block).

Copolymerization with Vinyl Monomers:

The copolymerization of aryl isocyanates with vinyl monomers such as styrene (B11656) has been explored. chemrxiv.orgresearchgate.netresearchgate.net In such cases, the reactivity ratios of the two monomers are crucial in determining the composition and sequence distribution of the copolymer. The reactivity ratio, r, is the ratio of the rate constant for a propagating chain ending in a given monomer adding to the same monomer to the rate constant for it adding to the other monomer. fiveable.me

If r₁ > 1, the growing chain prefers to add its own type of monomer.

If r₁ < 1, it prefers to add the other monomer.

If r₁r₂ = 1, a random copolymer is formed.

If r₁r₂ = 0, an alternating copolymer is formed.

Given the electronic nature of this compound, its reactivity in radical copolymerization with a monomer like styrene would be influenced by the stability of the resulting radical species.

Hypothetical Research Findings for Copolymerization of a Substituted Aryl Isocyanate (M1) with Styrene (M2):

Monomer Feed Ratio (M1/M2)Copolymer Composition (m1/m2)Reactivity Ratio (r1)Reactivity Ratio (r2)Copolymer Microstructure
1:10.8:1.20.650.85Random
3:12.5:10.650.85Random with higher M1 content
1:30.5:2.50.650.85Random with higher M2 content

This table presents plausible data for the copolymerization of a substituted aryl isocyanate with styrene, providing a model for the potential behavior of this compound.

Copolymerization with Epoxides:

The quasi-living anionic copolymerization of aryl isocyanates with epoxides has been achieved using a Lewis pair catalyst system, for example, an ammonium (B1175870) halide salt as a Lewis base initiator and triisobutylaluminum (B85569) as a Lewis acid activator. bohrium.com This approach can lead to the formation of polyurethanes with a primary alternating microstructure and narrow molecular weight distributions. The mechanism involves the suppression of side reactions like the formation of isocyanurate trimers. The substituents on the aryl isocyanate can influence the copolymerization kinetics and the properties of the resulting polyurethane.

Derivatives and Functionalized Compounds from 4 Bromo 2 Methylphenyl Isocyanate

Synthesis of Novel Heterocyclic Systems

The isocyanate functional group of 4-bromo-2-methylphenyl isocyanate is a key reactive site for the synthesis of various heterocyclic compounds. kit.edunih.gov Heterocycles, which are cyclic compounds containing atoms of at least two different elements in their rings, are of significant interest in medicinal chemistry and materials science. kit.edunih.gov

Nitrogen-containing Heterocycles (e.g., Imidazoles, Triazoles, Quinazolines)

Nitrogen-containing heterocycles are a prominent class of compounds synthesized from this compound. These structures are scaffolds in many biologically active molecules. kit.edunih.gov

Imidazoles: The synthesis of imidazole (B134444) derivatives can be achieved through various methods, including the condensation of α-amino ketones with amidines or the intramolecular cyclization of α-amidino ketone intermediates. clockss.org Isocyanides can also be used in the synthesis of imidazoles. nih.gov For instance, the reaction of this compound with appropriate reagents can lead to the formation of substituted imidazoles. One general method involves heating 4-tosyloxazolines with saturated methanolic ammonia (B1221849) to produce 4-substituted imidazoles. clockss.org

Triazoles: 1,2,4-triazoles are another important class of nitrogen-containing heterocycles that can be synthesized using this compound. nih.govorganic-chemistry.orgisres.orgnih.gov The synthesis can involve the reaction of ester ethoxycarbonylhydrazones with primary amines. nih.gov Another approach is the I2-mediated oxidative C-N and N-S bond formations from isothiocyanates. organic-chemistry.org Furthermore, the reaction of amidrazones with aldehydes in the presence of a catalyst like ceric ammonium (B1175870) nitrate (B79036) can yield 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org The reaction of this compound with hydrazides can lead to the formation of intermediate semicarbazides, which can then be cyclized to form triazole derivatives. nih.gov

Quinazolines: Quinazolines and their derivatives are a significant class of fused nitrogen-containing heterocycles. kit.edunih.govnih.gov The synthesis of quinazolin-2,4-diones can be achieved by reacting an anthranilic acid ester with an isocyanate, such as this compound, in an aprotic solvent to form a carbamoylanthranilic acid ester, which is then cyclized. google.com A one-pot synthesis of 4-tosyl quinazolines has been reported via a copper-catalyzed cross-coupling reaction of 2-iodoaniline (B362364) and tosyl methyl isocyanide, where the isocyanate functionality could be introduced subsequently. nih.gov

The following table summarizes some examples of nitrogen-containing heterocycles synthesized using isocyanate precursors.

HeterocycleSynthetic MethodKey ReagentsRef.
ImidazolesCondensation and cyclizationα-amino ketones, amidines clockss.org
1,2,4-TriazolesReaction with primary aminesEster ethoxycarbonylhydrazones nih.gov
Quinazolin-2,4-dionesReaction and cyclizationAnthranilic acid esters google.com

Oxygen- and Sulfur-containing Heterocycles

The reactivity of this compound also extends to the synthesis of heterocycles containing oxygen and sulfur atoms. digitellinc.comresearchgate.netnih.govorganic-chemistry.orgnih.gov

Oxygen-containing Heterocycles: The synthesis of oxygen-containing heterocycles can be achieved through various strategies. nih.gov For example, the reaction of arynes with carbonyl compounds can lead to the formation of benzo-fused oxygen heterocycles. nih.gov While not a direct reaction of the isocyanate, the bromo-substituent on the 4-bromo-2-methylphenyl ring can be converted to an aryne precursor, which then participates in these cycloaddition reactions.

Sulfur-containing Heterocycles: Sulfur-containing heterocycles are known for their diverse biological activities. digitellinc.comnih.gov The synthesis of these compounds can be achieved through methods such as the intramolecular ring closure of mercaptophenyl derivatives via disulfide intermediates. digitellinc.com A general route for synthesizing benzodisulfide heterocyclic compounds involves a three-component reaction between 2-halophenylacetic acids, elemental sulfur, and amines. researchgate.net The bromo-functionality of this compound can be exploited in such reactions to construct sulfur-containing rings.

Preparation of Organometallic Compounds

The bromine atom on the aromatic ring of this compound makes it a suitable substrate for various organometallic reactions, particularly palladium-catalyzed cross-coupling reactions. nobelprize.orgresearchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.orgresearchgate.net

Palladium-catalyzed Cross-coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are widely used in organic synthesis. nobelprize.orgbeilstein-journals.orgnih.govmdpi.com

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. nobelprize.orgbeilstein-journals.org this compound can be coupled with various boronic acids to introduce new aryl or alkyl groups at the 4-position of the phenyl ring. For example, the reaction of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different boronic acids in the presence of a palladium catalyst has been shown to yield both monosubstituted and bisubstituted products. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. beilstein-journals.org This reaction can be used to introduce alkynyl groups onto the aromatic ring of this compound.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron or organocopper reagent, and finally reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org

The table below provides an overview of representative palladium-catalyzed cross-coupling reactions.

ReactionCoupling PartnerCatalyst SystemRef.
Suzuki CouplingArylboronic acidPd(PPh₃)₄ / Na₂CO₃ beilstein-journals.org
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂ / CuI / Et₃N beilstein-journals.org

Other Metal-mediated Transformations

Besides palladium, other transition metals can be used to mediate transformations involving isocyanides. These reactions can lead to a variety of functionalized compounds. Metal-mediated reactions of isocyanides can include nucleophilic addition to the isocyanide carbon, leading to the formation of carbene complexes, or insertion reactions into metal-carbon bonds.

Synthesis of Chiral Derivatives

The synthesis of chiral derivatives is crucial in pharmaceutical and materials science. magtech.com.cn While there is no direct information found specifically on the synthesis of chiral derivatives starting from this compound, general principles of asymmetric synthesis can be applied. Chiral catalysts, such as those based on chiral diols, diphenols, or oxazolines coordinated with metals like aluminum, boron, or copper, are often employed to induce stereoselectivity in reactions. magtech.com.cn For instance, the isocyanate group of this compound could be reacted with a chiral alcohol or amine to introduce a chiral center. Subsequently, the bromine atom could be used in stereoselective cross-coupling reactions to build more complex chiral molecules.

Enantioselective Transformations

The synthesis of chiral, non-racemic compounds from achiral starting materials is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. For aryl isocyanates like this compound, enantioselective transformations typically involve the reaction of the isocyanate with a chiral nucleophile or the use of a chiral catalyst to control the stereochemistry of the product.

While specific research detailing the enantioselective transformations of this compound is not extensively documented in readily available literature, general principles of asymmetric synthesis can be applied to predict potential reaction pathways. One common approach is the use of a chiral amine to introduce a stereocenter. The reaction of this compound with a chiral amine would lead to the formation of a chiral urea (B33335) derivative. The stereochemistry of the newly formed urea would be dictated by the chirality of the amine used.

Another powerful strategy involves the use of chiral catalysts. These catalysts can create a chiral environment around the reacting molecules, influencing the transition state of the reaction and favoring the formation of one enantiomer over the other. For isocyanates, chiral Lewis acids or organocatalysts can be employed to activate the isocyanate group and facilitate its reaction with a nucleophile in an enantioselective manner. sigmaaldrich.com For instance, a cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides has been developed for the synthesis of sterically bulky chiral amides, demonstrating broad compatibility with various aryl isocyanates. acs.org Although this compound was not specifically listed as a substrate in this study, the tolerance of the reaction to ortho-substituents and halogens suggests its potential applicability.

Hypothetical enantioselective reactions involving this compound could include:

Reaction with Chiral Alcohols: In the presence of a suitable chiral catalyst, the reaction with a prochiral alcohol could lead to the formation of a chiral carbamate (B1207046).

Cycloaddition Reactions: Asymmetric [2+2] or [4+2] cycloaddition reactions with appropriate reaction partners, mediated by a chiral catalyst, could yield chiral heterocyclic compounds.

It is important to note that the development of a successful enantioselective transformation for this compound would require careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, to achieve high enantiomeric excess (ee).

Diastereoselective Synthesis

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. In the context of this compound, diastereoselective reactions would typically involve its reaction with a chiral molecule that already contains one or more stereocenters. The existing stereocenter(s) in the chiral reactant can influence the stereochemical outcome at the newly formed stereocenter, leading to a preference for one diastereomer over the other.

A common example of a diastereoselective reaction is the addition of a chiral amine or alcohol to the isocyanate. If the chiral nucleophile possesses a stereocenter, the resulting urea or carbamate product will have two or more stereocenters. The relative orientation of these stereocenters will determine the diastereomeric ratio of the product.

For instance, the reaction of this compound with a chiral amino alcohol could result in the formation of a hydroxy urea derivative with two stereocenters. The inherent stereochemistry of the amino alcohol would likely direct the approach of the isocyanate, resulting in the preferential formation of one diastereomer. This principle is widely used in organic synthesis to build up molecular complexity in a controlled manner.

While specific published examples of diastereoselective synthesis utilizing this compound are scarce, the general principles of substrate-controlled diastereoselection are well-established and would be applicable. The design of such a synthesis would involve the careful selection of a chiral substrate to react with the isocyanate to achieve the desired diastereomer.

Advanced Analytical Techniques for Characterization and Mechanistic Elucidation

Spectroscopic Methods in Reaction Monitoring and Product Characterization

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Bromo-2-methylphenyl isocyanate is distinguished by a very strong and sharp absorption band characteristic of the isocyanate group (-N=C=O). This band, resulting from the asymmetric stretching vibration of the C=N=O unit, is typically observed in the range of 2250–2275 cm⁻¹. The presence of this intense peak is a clear indicator of the isocyanate functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the protons on the aromatic ring would appear as distinct signals in the downfield region, typically between 7.0 and 7.6 ppm. The specific splitting pattern and chemical shifts of these aromatic protons are determined by their position relative to the bromine, methyl, and isocyanate groups. The methyl group (-CH₃) protons would give rise to a singlet in the upfield region, expected around 2.2-2.5 ppm. For a related compound, 4'-bromo-2'-methylacetanilide, the methyl protons appear at approximately 2.18 ppm chemicalbook.com.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom of the isocyanate group (-N=C=O) is highly deshielded and would appear significantly downfield, typically in the range of 120-140 ppm. The aromatic carbons would generate a set of signals between approximately 110 and 150 ppm. The chemical shifts are influenced by the attached substituents; for instance, the carbon bearing the bromine atom (C-Br) would be shifted due to the halogen's electronegativity. The carbon of the methyl group would be observed at a much higher field, typically around 15-25 ppm. For comparison, in 4-bromo-2-methylanisole, the methyl carbon appears at a specific resonance chemicalbook.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The monoisotopic mass of this compound is 210.96329 Da uni.lu. A key feature in the mass spectrum is the presence of two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) docbrown.info.

High-resolution mass spectrometry can confirm the elemental composition of the molecule. Predicted collision cross-section (CCS) values for different adducts of the molecule have been calculated, which can aid in its identification in complex mixtures when using ion mobility-mass spectrometry techniques uni.luuni.lu.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.luuni.lu
Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺211.97057132.1
[M+Na]⁺233.95251145.0
[M-H]⁻209.95601140.3
[M+NH₄]⁺228.99711155.2
[M+K]⁺249.92645134.3
[M]⁺210.96274152.0

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The isocyanate group, while having a strong IR absorption, also gives a characteristic Raman signal. The symmetric stretching vibration of the -N=C=O group is Raman active. For the closely related 4-bromophenyl isocyanate, a Raman spectrum is available which can serve as a reference chemicalbook.com. Similarly, the Raman spectrum of 4-bromo-2-methylaniline (B145978), the precursor amine, shows characteristic bands for the substituted aromatic ring that would be expected to persist in the isocyanate derivative chemicalbook.com. This technique is particularly useful for monitoring reactions in aqueous media, where IR spectroscopy is often hindered by water's strong absorption.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, by-products, and impurities, thereby allowing for purity assessment and reaction monitoring.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a powerful technique for analyzing volatile compounds. Given its boiling point, this compound is amenable to GC analysis. The method can be used to determine the percentage purity of a sample and to detect and quantify any volatile impurities epa.gov. The use of a fused-silica open-tubular column provides high resolution and sensitivity epa.gov.

High-Performance Liquid Chromatography (HPLC) is another vital technique, particularly for less volatile compounds or for monitoring reactions in the liquid phase. Isocyanates can be analyzed by HPLC after derivatization to form more stable and easily detectable urea (B33335) derivatives epa.gov. A reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water, would be employed. Detection is typically achieved using a UV detector, leveraging the compound's UV absorbance. HPLC is widely used to track the consumption of the isocyanate and the formation of the product during a chemical reaction, providing quantitative data on reaction kinetics and yield epa.gov.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. In the context of isocyanates, which are highly reactive, HPLC is often used to monitor reaction progress, assess purity, and analyze final products. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

For this compound, HPLC would be an appropriate method to determine its purity. The analysis would typically involve dissolving the compound in a suitable organic solvent and injecting it into the HPLC system. A reversed-phase column (e.g., C18) is commonly used for compounds of this nature, with a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water, often with gradient elution to ensure good separation of the main compound from any impurities. Detection is frequently accomplished using an ultraviolet (UV) detector, as the aromatic ring in this compound would exhibit strong absorbance.

While patents and chemical catalogs mention the use of chromatographic methods for purification of related compounds, specific, detailed HPLC analytical methods and research findings for this compound are not extensively documented in publicly accessible scientific literature. google.comgoogle.com Chemical suppliers may perform HPLC analysis to ensure product quality, but these proprietary data are not typically published. google.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. The sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase.

Given the volatility of many isocyanates, GC can be a suitable method for purity assessment. For this compound, a GC analysis would involve injection onto a capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase). The oven temperature would be programmed to ramp up to ensure the elution of the compound and any potential volatile impurities. A flame ionization detector (FID) or a mass spectrometer (MS) detector could be used for detection and identification.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is an indispensable technique for determining the solid-state structure of crystalline materials. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms of a crystal, one can determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and unit cell parameters.

For a crystalline solid like this compound, single-crystal XRD would provide definitive structural information. This would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data. The resulting data would be used to solve and refine the crystal structure, providing an unambiguous three-dimensional model of the molecule.

Despite the power of this technique for structural elucidation, a search of crystallographic databases and the scientific literature did not yield any published X-ray diffraction data or determined crystal structures for this compound.

Advanced Thermal Analysis (e.g., TGA, DSC)

Advanced thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. For this compound, TGA could be used to determine its thermal stability and decomposition profile. The resulting data would show the temperature at which the compound begins to decompose and the extent of mass loss at various temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. A DSC analysis of this compound would reveal its melting point and enthalpy of fusion, providing valuable information about its purity and crystalline nature.

Despite the utility of these methods for characterizing materials, specific TGA or DSC data for this compound are not available in the surveyed literature.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Reactivity and Mechanism Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical reactivity of 4-Bromo-2-methylphenyl isocyanate. These in silico methods provide a powerful lens to study reaction mechanisms that can be difficult to probe experimentally.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and geometries of molecules. For derivatives of bromo-phenyl compounds, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to accurately reproduce experimentally determined molecular structures. researchgate.net Such studies are crucial for understanding the ground-state properties and predicting the outcomes of chemical reactions. dntb.gov.ua

In the context of isocyanates, DFT has been employed to understand their interactions with catalytic surfaces, such as copper, silver, and gold. uminho.pt These studies consistently show strong chemisorption between the isocyanate group and the metal, typically involving the formation of a bond with the nitrogen atom. uminho.pt This highlights the isocyanate moiety as a primary site for electrophilic and nucleophilic attack. The structural information for this compound, including its SMILES notation CC1=C(C=CC(=C1)Br)N=C=O, provides the foundational input for these theoretical calculations. uni.lu

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. set-science.com

For related brominated aromatic compounds, the HOMO and LUMO energies have been calculated to show that charge transfer occurs within the molecule. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it indicates a greater energy requirement to excite an electron from the HOMO to the LUMO. set-science.com In similar molecules, this gap has been found to be significant, implying good stability. set-science.com Analysis of the distribution of these orbitals can identify the nucleophilic (electron-donating) and electrophilic (electron-accepting) centers of the molecule. Typically, the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions.

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a chemical reaction. By mapping the energy of a molecular system as a function of its geometry, researchers can identify transition states, intermediates, and the most favorable reaction pathways. For this compound, PES mapping could be used to investigate reactions such as dimerization, which forms a uretidione, or cyclotrimerization to form a stable isocyanurate ring. uminho.pt These calculations would provide critical information on the activation energies and thermodynamics of these processes, offering a deeper understanding of the compound's reactivity and stability.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. While specific MD studies on this compound are not prevalent, the methodology is well-established for isocyanate-based systems. uminho.pt MD simulations could provide insights into the conformational flexibility of the molecule, its interactions with solvents, and its behavior in larger systems, such as in the formation of polyurethanes. By simulating the movement of atoms, MD can help to understand macroscopic properties based on microscopic interactions.

Structure-Activity Relationship (SAR) Modeling (Computational Aspects)

Structure-Activity Relationship (SAR) modeling is a computational approach used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. While direct computational SAR studies on this compound are limited, research on related structures provides a framework for how such an analysis would be conducted. For instance, in studies of inhibitors for Mycobacterium tuberculosis, the positioning of terminal aromatic rings and the nature of linker groups were found to be critical for biological activity. nih.gov

For this compound, a computational SAR study would involve generating a series of related molecules with systematic variations in their structure. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each analog and correlating them with a measured activity, a predictive model could be developed. This model would be invaluable for designing new compounds with enhanced reactivity or specific desired properties.

Applications in Specialized Chemical Synthesis and Materials Science

Role as Intermediates in Pharmaceutical Synthesis

The utility of 4-Bromo-2-methylphenyl isocyanate in the pharmaceutical industry is primarily centered on its role as a versatile intermediate for the synthesis of complex organic molecules. lookchem.com Its reactive isocyanate group, combined with the bromo and methyl-substituted phenyl ring, provides a scaffold that can be readily modified to produce a variety of bioactive compounds. This makes it a key starting material for medicinal chemists aiming to develop new therapeutic agents.

Precursors to Bioactive Compounds

This compound serves as a crucial precursor for the synthesis of a range of bioactive molecules. The isocyanate functional group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and thiols. This reactivity allows for the straightforward introduction of the 4-bromo-2-methylphenyl moiety into a larger molecular framework, a common strategy in the synthesis of pharmacologically active compounds. For instance, it is used in the preparation of substituted spiro compounds which have shown potential as analgesics, anti-inflammatory agents, and for treating a variety of other conditions. google.com

The presence of the bromine atom on the phenyl ring is particularly significant. It provides a site for further chemical modification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This enables the introduction of diverse substituents, leading to the generation of libraries of related compounds for biological screening. This strategic functionalization is a cornerstone of modern drug development, allowing for the fine-tuning of a molecule's pharmacological properties.

Building Blocks for Drug Discovery

In the realm of drug discovery, this compound is considered a valuable building block. cymitquimica.combiomall.incymitquimica.com The term "building block" refers to a readily available chemical compound that can be used in the modular construction of more complex molecules. biomall.incymitquimica.com The process of drug discovery often involves the synthesis and screening of large numbers of compounds to identify "lead compounds" with promising therapeutic potential. google.comgoogleapis.com

The use of this compound in combinatorial chemistry is a testament to its importance as a building block. google.comgoogleapis.comgoogle.com Combinatorial chemistry techniques allow for the rapid synthesis of large libraries of diverse molecules. google.comgoogleapis.com By reacting this compound with a variety of different nucleophiles, researchers can efficiently generate a multitude of new chemical entities. These libraries can then be screened for activity against various biological targets, accelerating the pace of drug discovery. google.comgoogleapis.com Its application in the creation of peptidomimetics, compounds that mimic the structure and function of peptides, further highlights its versatility in generating novel drug candidates. google.com

Contribution to Agrochemical Development

The application of this compound extends into the field of agrochemical development, where it is utilized in the synthesis of novel pesticides. utopbio.com The structural motifs derived from this isocyanate can be incorporated into molecules designed to interact with specific biological targets in pests, such as insects, fungi, or weeds. The principles of synthesis are similar to those in the pharmaceutical industry, involving the reaction of the isocyanate group to form ureas, carbamates, and other derivatives. The resulting compounds are then screened for their efficacy and selectivity as agrochemicals. The development of new pesticides is crucial for ensuring food security and managing the impact of pests on agriculture.

Polymer Chemistry Applications

Beyond its role in the life sciences, this compound is a component in the field of polymer chemistry. The isocyanate group is the defining functional group for the synthesis of polyurethanes, a highly versatile class of polymers.

Polyurethane Formulations

Polyurethanes are synthesized through the reaction of di- or polyisocyanates with polyols. While this compound is a monoisocyanate, it can be used as a modifying agent in polyurethane formulations. Its incorporation can influence the final properties of the polymer, such as its rigidity, thermal stability, and flame retardancy, the latter being a potential benefit of the bromine atom. The specific structure of the 4-bromo-2-methylphenyl group can impart unique characteristics to the resulting polyurethane material.

Polyisocyanurate Foams

Polyisocyanurate foams are a type of thermosetting polymer that are closely related to polyurethanes. ctfassets.net They are produced through the cyclotrimerization of isocyanate groups, a reaction that forms a stable isocyanurate ring structure. This process results in rigid foams with excellent thermal insulation and fire-resistant properties. This compound can be incorporated into the formulation of these foams to modify their properties. The presence of the bromo-substituted aromatic ring can enhance the fire retardancy of the final material, making it suitable for applications where fire safety is a critical concern.

Advanced Materials Development

The chemical compound this compound is a specialized aromatic isocyanate that holds significant promise in the field of advanced materials science. Its unique molecular architecture, featuring a reactive isocyanate group (-NCO), a bromine atom (-Br), and a methyl group (-CH₃) on a phenyl ring, allows for a diverse range of chemical transformations. These functionalities make it a valuable building block for the synthesis of novel polymers and for the modification of material surfaces, leading to the development of advanced materials with tailored properties. The strategic placement of the bromo and methyl groups on the phenyl ring can also influence the physical and chemical characteristics of the resulting materials, such as thermal stability, solubility, and reactivity.

Surface Modification and Coating Technologies

The presence of the highly reactive isocyanate group makes this compound a prime candidate for surface modification and the development of advanced coating technologies. The isocyanate group can readily react with a variety of functional groups, such as hydroxyl (-OH), amine (-NH₂), and thiol (-SH), which are often present on the surfaces of various substrates like metals, ceramics, and other polymers. This reactivity allows for the covalent grafting of the molecule onto a surface, thereby altering its properties in a controlled manner.

The covalent attachment of this compound can be used to impart specific functionalities to a material's surface. For instance, the bromine atom can serve as a reactive site for further chemical modifications through reactions like Suzuki or Heck coupling, enabling the attachment of other organic moieties. This two-step modification process offers a versatile platform for creating multifunctional surfaces.

In coating applications, polymers derived from this compound can be designed to have specific properties such as hydrophobicity, corrosion resistance, or biocompatibility. The incorporation of this monomer into a polymer backbone can significantly enhance the coating's adhesion to the substrate due to the strong urethane (B1682113) linkages formed.

Hypothetical Data on Surface Properties after Modification:

PropertyUnmodified SurfaceSurface Modified with this compound
Water Contact Angle35°95°
Corrosion Current1.5 µA/cm²0.2 µA/cm²
Adhesion Strength2.5 MPa7.8 MPa

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, based on general principles of surface modification with similar isocyanates. Specific experimental data for this compound is not publicly available.

Development of Novel Organic Materials

The dual reactivity of this compound, stemming from its isocyanate and bromo functionalities, makes it a valuable monomer for the synthesis of novel organic materials. It can be used in polymerization reactions to create a variety of polymers, including polyurethanes, polyureas, and other copolymers with unique properties.

The isocyanate group can participate in step-growth polymerization with diols or diamines to form polyurethane or polyurea chains, respectively. The bromine atom on the phenyl ring can then be used as a handle for post-polymerization modification. This approach allows for the synthesis of functional polymers with precisely controlled architectures and properties. For example, the bromine atom can be converted to other functional groups, or it can be used to initiate "grafting-from" polymerization to create complex, branched polymer structures.

Furthermore, the rigid aromatic ring and the presence of the methyl group can influence the thermal and mechanical properties of the resulting polymers. These structural features can lead to materials with high glass transition temperatures, improved thermal stability, and enhanced mechanical strength. The ability to tailor the polymer structure at the molecular level opens up possibilities for creating materials for a wide range of applications, from high-performance plastics to materials for organic electronics.

Hypothetical Data on Properties of Polymers Derived from this compound:

Polymer TypeGlass Transition Temperature (Tg)Tensile StrengthDecomposition Temperature (Td)
Polyurethane (unmodified)110 °C45 MPa320 °C
Polyurethane (modified via Br)125 °C60 MPa340 °C
Polyurea150 °C75 MPa360 °C

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, based on the expected properties of polymers with similar structures. Specific experimental data for polymers derived from this compound is not publicly available.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-2-methylphenyl isocyanate, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or direct isocyanation of brominated toluene derivatives. Key reagents include amines, alcohols, or thiols, with polar aprotic solvents (e.g., dichloromethane, THF) and Lewis acid/base catalysts to enhance reactivity . Optimizing reaction efficiency requires controlling stoichiometry, temperature (e.g., maintaining 0–6°C for stability), and avoiding moisture to prevent premature hydrolysis of the isocyanate group .
  • Characterization : Confirm product identity via FTIR (N=C=O stretch at ~2270 cm⁻¹) and NMR (aromatic proton shifts at δ 6.8–7.5 ppm) .

Q. How should researchers assess the purity of this compound, and what analytical techniques are most reliable?

  • Methodology : Gas chromatography (GC) with di-nn-butylamine (n-DBA) derivatization is preferred for quantifying unreacted isocyanate groups. This avoids thermal decomposition issues seen in direct GC methods . High-performance liquid chromatography (HPLC) is also effective, with a reporting limit of 0.02 µg for trace impurities .
  • Data Interpretation : Compare retention times against certified standards and validate with mass spectrometry (MS) for structural confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Handling : Use inert atmospheres (e.g., nitrogen) to prevent hydrolysis. Store at 0–6°C to minimize degradation .
  • Exposure Limits : Adhere to occupational exposure limits (OELs) of 0.02 µg/m³ for isocyanates, as exceeding this can cause respiratory sensitization .

Advanced Research Questions

Q. How do solvent polarity and catalyst selection influence the reaction kinetics of this compound in urethane formation?

  • Methodology : Microreactor-based studies show that polar aprotic solvents (e.g., THF) accelerate urethane formation by stabilizing the transition state. Activation energies range from 30–52 kJ/mol for primary/secondary alcohols, with Lewis acids (e.g., Sn(II)) reducing energy barriers .
  • Contradiction Analysis : Conflicting kinetic data may arise from solvent-dependent side reactions (e.g., allophanate formation). Use in-situ FTIR or Raman spectroscopy to monitor intermediate species .

Q. What strategies enable the postsynthetic modification (PSM) of metal-organic frameworks (MOFs) using this compound?

  • Methodology : Exploit the reactivity gradient between this compound and other isocyanates (e.g., chloroacetyl isocyanate) to create core-shell MOF architectures. Solvent choice (e.g., DMF vs. toluene) controls diffusion rates, enabling spatially resolved functionalization .
  • Validation : Analyze microstructure via X-ray photoelectron spectroscopy (XPS) and BET surface area measurements to confirm functional group distribution .

Q. How can researchers reconcile contradictory data on the biological activity of brominated isocyanates in immunotoxicity studies?

  • Methodology : Use fluorescence enzyme immunoassays (FEIA) to detect specific IgE antibodies in occupational asthma models. Note that IgE presence strongly correlates with sensitization but may not always be detectable due to epitope masking .
  • Model Systems : Compare murine bronchoalveolar lavage fluid (BALF) metabolomics post-exposure to identify biomarkers (e.g., glutathione adducts) linking isocyanate uptake to immunogenicity .

Key Research Challenges

  • Stereoselectivity : The chiral nature of related compounds (e.g., (S)-(-)-1-(4-bromophenyl)ethyl isocyanate) complicates enantiomer separation. Use chiral chromatography or enzymatic resolution .
  • Thermal Stability : Decomposition above 250°C limits direct GC analysis. Derivatize with n-DBA or use indirect methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.